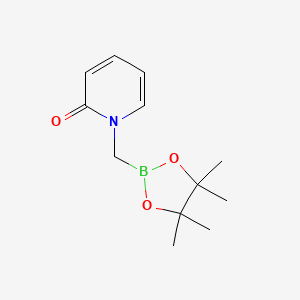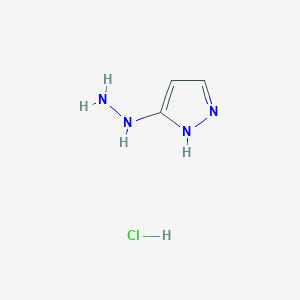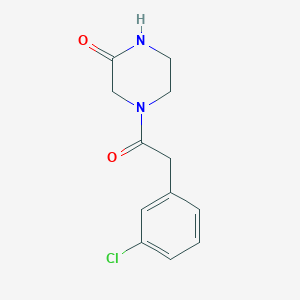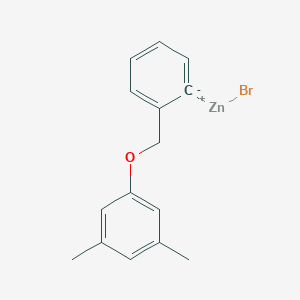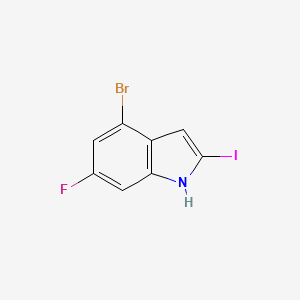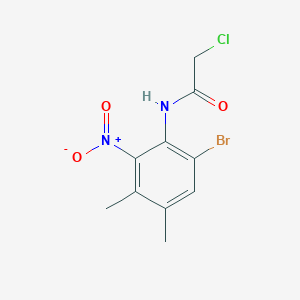
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo, dimethyl, and nitro group on the phenyl ring, along with a chloroacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide typically involves the following steps:
Bromination: The bromination of the phenyl ring is usually carried out using bromine or a brominating agent like N-bromosuccinimide (NBS).
Acylation: The chloroacetamide moiety can be introduced through an acylation reaction using chloroacetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Substitution: Formation of N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-azidoacetamide or corresponding amides.
Reduction: Formation of N-(6-bromo-3,4-dimethyl-2-aminophenyl)-2-chloroacetamide.
Oxidation: Formation of carboxylic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and bromo can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromo-2-nitrophenyl)-2-chloroacetamide
- N-(6-chloro-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide
- N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-bromoacetamide
Uniqueness
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide is unique due to the specific arrangement of functional groups, which can influence its chemical reactivity and potential applications. The combination of bromo, nitro, and chloroacetamide groups can provide distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H10BrClN2O3 |
|---|---|
Poids moléculaire |
321.55 g/mol |
Nom IUPAC |
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide |
InChI |
InChI=1S/C10H10BrClN2O3/c1-5-3-7(11)9(13-8(15)4-12)10(6(5)2)14(16)17/h3H,4H2,1-2H3,(H,13,15) |
Clé InChI |
NTCSBEWRBARTCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])NC(=O)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


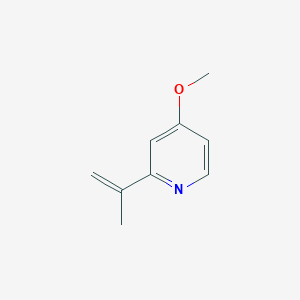
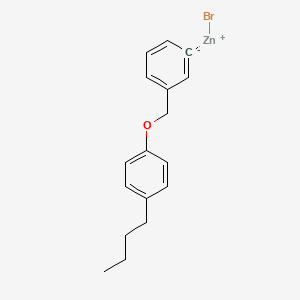

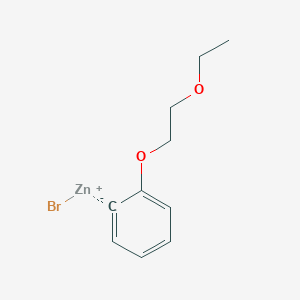
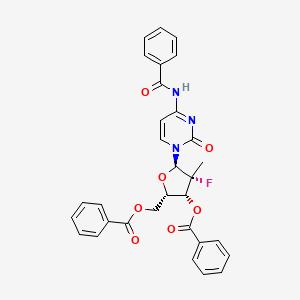
![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)
